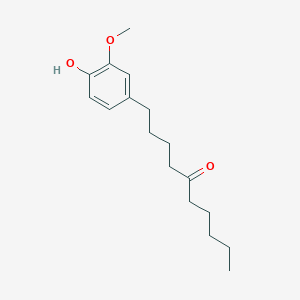
1-(4-hydroxy-3-methoxyphenyl)decan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxy-3-methoxyphenyl)decan-5-one, also known as paradol, is a naturally occurring compound found in ginger. It is a member of phenols, a ketone, and a monomethoxybenzene. This compound is known for its antioxidant activity and potential cancer preventive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-hydroxy-3-methoxyphenyl)decan-5-one can be synthesized from 6-shogaol, another compound found in ginger. The synthesis involves the following steps :
Starting Material: 6-shogaol
Reagents: Vanillyl alcohol, 4-acetoxy-3-methoxybenzyl chloride, 2-nonanone, 4-benzyloxy-3-methoxybenzaldehyde, vanillin, 1-bromoheptane
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Hydrogenation of 6-Shogaol to 1-(4-Hydroxy-3-methoxyphenyl)decan-5-one
This compound is synthesized via catalytic hydrogenation of 6-shogaol, a natural product found in ginger. The reaction proceeds under mild conditions:
The reaction eliminates the α,β-unsaturated ketone moiety in 6-shogaol, saturating the double bond to form the decan-5-one backbone .
Enolate Formation and Reactivity
The ketone group undergoes deprotonation to form enolates, critical intermediates for further functionalization. Computational studies reveal:
Reaction Energetics for Enolate Formation
| Base | ΔG (Hartree) | Activation Energy (Hartree) | Notes |
|---|---|---|---|
| LiHMDS | +0.816 | +0.814 | Non-spontaneous; requires strong base |
| nBuLi | - | Lower than LiHMDS | Preferred for kinetic control |
Key findings:
-
Deprotonation at the α-carbon (adjacent to the ketone) is endergonic (+0.816 Hartree, ~2,142 kJ/mol) .
-
Steric hindrance from the phenolic substituents increases activation energy, necessitating stronger bases like nBuLi for efficient enolate generation .
Stability Under Ambient Conditions
The compound demonstrates moderate stability:
Comparative Reactivity with Analogues
The phenolic -OH and methoxy groups electronically influence reactivity:
Scientific Research Applications
1-(4-hydroxy-3-methoxyphenyl)decan-5-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: The compound is studied for its antioxidant properties and potential to prevent oxidative stress-related diseases.
Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the food industry as a flavoring agent due to its spicy taste.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)decan-5-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Cancer Prevention: It induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)decan-5-one is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
6-shogaol: Another compound found in ginger with similar antioxidant and anti-inflammatory properties.
Gingerol: The main bioactive compound in ginger, known for its anti-inflammatory and antioxidant effects.
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)decan-5-one |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-9-15(18)10-7-6-8-14-11-12-16(19)17(13-14)20-2/h11-13,19H,3-10H2,1-2H3 |
InChI Key |
IKCUWBHTOKPRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















